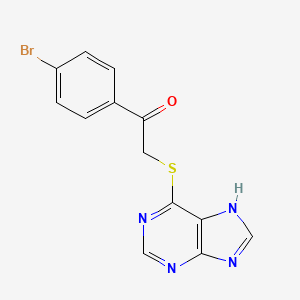![molecular formula C25H22N4O2S B5729586 3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoxalines, including similar compounds, are often synthesized through oxidative cyclization, a method highlighted by Faizi et al. (2018) in the synthesis of organic salts from quinoxaline precursors. This process typically involves mild reaction conditions and can yield quinoxaline derivatives with high purity and excellent yield. Although the exact synthesis process for the specific compound is not detailed, analogous methods may apply (Faizi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be extensively characterized by techniques such as NMR, MS, IR, UV–vis, and X-ray crystallography, as seen in quinoxaline research. These techniques allow for the detailed analysis of the structural properties of the compound, including its electronic and ionic nature (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxaline compounds engage in various chemical reactions, including domino reactions and metal-free synthesis pathways, as described by Mandal and Pramanik (2021). These reactions often result in the formation of diversely substituted quinoxalines under mild conditions, suggesting that the specific compound may also engage in similar chemical transformations (Mandal & Pramanik, 2021).
Physical Properties Analysis
While specific physical properties of "3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine" are not detailed, related quinoxaline compounds typically exhibit properties based on their structure, such as solubility, melting points, and crystalline forms. These properties can significantly influence the compound's application and behavior in various environments.
Chemical Properties Analysis
The chemical properties of quinoxalines, such as reactivity, stability, and electronic properties, are influenced by their molecular structure and substituent groups. As observed by Bertolasi et al. (1993), electronic charge transfer within similar compounds can lead to significant changes in chemical behavior, indicating that the specific compound may exhibit similar electronic effects and reactivity patterns (Bertolasi et al., 1993).
References (Sources)
- (Faizi et al., 2018): Experimental and theoretical characterization of quinoxaline derivatives.
- (Mandal & Pramanik, 2021): Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines.
- (Bertolasi et al., 1993): Molecular structure and crystal packing of 4-aminophenyl (4-substituted phenyl) sulfones.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-17-11-13-19(14-12-17)32(30,31)23-22-25(28-21-10-6-5-9-20(21)27-22)29(24(23)26)16-15-18-7-3-2-4-8-18/h2-14H,15-16,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSXPEIBCLBKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)



![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)


![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)
